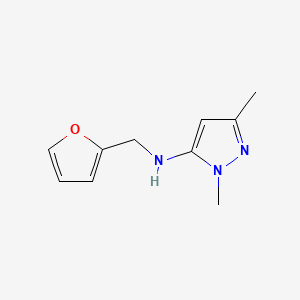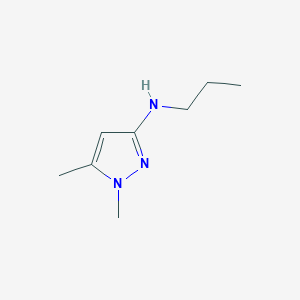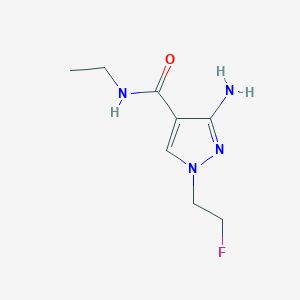![molecular formula C15H22N2O4 B11734742 methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate](/img/structure/B11734742.png)
methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El metil (2S)-2-amino-3-(3-{[(terc-butóxilo)carbonilo]amino}fenil)propanoato es un compuesto orgánico sintético con la fórmula molecular C19H29NO5. Es un derivado de la fenilalanina, un aminoácido esencial, y se utiliza a menudo en diversas aplicaciones de investigación química y biológica. El compuesto se caracteriza por la presencia de un grupo protector terc-butóxilo carbonilo (Boc), que se utiliza comúnmente en la síntesis de péptidos para proteger los grupos amino de reacciones no deseadas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de metil (2S)-2-amino-3-(3-{[(terc-butóxilo)carbonilo]amino}fenil)propanoato normalmente implica los siguientes pasos:
Protección del grupo amino: El grupo amino de la fenilalanina se protege utilizando cloruro de terc-butóxilo carbonilo (Boc-Cl) en presencia de una base como la trietilamina (TEA). Esta reacción se lleva a cabo en un disolvente orgánico como el diclorometano (DCM) a temperatura ambiente.
Esterificación: El grupo ácido carboxílico de la fenilalanina protegida se esterifica utilizando metanol y un catalizador ácido fuerte como el ácido sulfúrico (H2SO4) o el ácido clorhídrico (HCl). Este paso convierte el ácido carboxílico en un éster metílico.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía en columna para obtener metil (2S)-2-amino-3-(3-{[(terc-butóxilo)carbonilo]amino}fenil)propanoato con alta pureza.
Métodos de producción industrial
En un entorno industrial, la producción de metil (2S)-2-amino-3-(3-{[(terc-butóxilo)carbonilo]amino}fenil)propanoato sigue rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, la producción industrial puede implicar métodos de purificación más rigurosos, como la cromatografía líquida de alta resolución (HPLC), para garantizar que el compuesto cumpla con los estrictos estándares de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El metil (2S)-2-amino-3-(3-{[(terc-butóxilo)carbonilo]amino}fenil)propanoato se somete a diversas reacciones químicas, entre ellas:
Hidrólisis: El grupo éster se puede hidrolizar para formar el ácido carboxílico correspondiente utilizando una base acuosa (p. ej., hidróxido de sodio, NaOH) o un ácido (p. ej., ácido clorhídrico, HCl).
Desprotección: El grupo protector Boc se puede eliminar en condiciones ácidas (p. ej., ácido trifluoroacético, TFA) para obtener la amina libre.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila con electrófilos, formando nuevos enlaces amida o peptídicos.
Reactivos y condiciones comunes
Hidrólisis: NaOH o HCl, agua, temperatura ambiente a reflujo.
Desprotección: TFA, DCM, temperatura ambiente.
Sustitución: Diversos electrófilos (p. ej., cloruros de acilo, anhídridos), disolventes orgánicos (p. ej., DCM, DMF), temperatura ambiente a reflujo.
Productos principales formados
Hidrólisis: Ácido metil (2S)-2-amino-3-(3-{[(terc-butóxilo)carbonilo]amino}fenil)propanoico.
Desprotección: (2S)-2-amino-3-(3-aminofenil)propanoato.
Sustitución: Diversos derivados de amidas o péptidos.
Aplicaciones Científicas De Investigación
El metil (2S)-2-amino-3-(3-{[(terc-butóxilo)carbonilo]amino}fenil)propanoato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de péptidos y otras moléculas orgánicas complejas.
Biología: Se emplea en el estudio de las interacciones enzima-sustrato y las relaciones estructura-función de las proteínas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos farmacéuticos y productos químicos finos.
Mecanismo De Acción
El mecanismo de acción del metil (2S)-2-amino-3-(3-{[(terc-butóxilo)carbonilo]amino}fenil)propanoato se relaciona principalmente con su función como derivado de aminoácido protegido. El grupo protector Boc evita reacciones no deseadas en el grupo amino, lo que permite modificaciones selectivas en otros grupos funcionales. Tras la desprotección, la amina libre puede participar en diversas reacciones bioquímicas, incluida la formación de enlaces peptídicos. Los objetivos moleculares y las vías del compuesto dependen en gran medida de sus aplicaciones específicas en la investigación y la industria.
Comparación Con Compuestos Similares
Compuestos similares
Metil (2S)-2-amino-3-(4-{[(terc-butóxilo)carbonilo]amino}fenil)propanoato: Estructura similar con el grupo Boc en posición para.
Metil (2S)-2-amino-3-(3-{[(terc-butóxilo)carbonilo]amino}fenil)butanoato: Estructura similar con un grupo metileno adicional en la cadena lateral.
Ácido metil (2S)-2-amino-3-(3-{[(terc-butóxilo)carbonilo]amino}fenil)propanoico: El derivado ácido carboxílico del compuesto.
Singularidad
El metil (2S)-2-amino-3-(3-{[(terc-butóxilo)carbonilo]amino}fenil)propanoato es único debido a su patrón específico de sustitución y la presencia del grupo protector Boc. Esta combinación permite reacciones y modificaciones selectivas, lo que lo convierte en un valioso intermedio en la síntesis orgánica y la química de péptidos.
Propiedades
Fórmula molecular |
C15H22N2O4 |
|---|---|
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-11-7-5-6-10(8-11)9-12(16)13(18)20-4/h5-8,12H,9,16H2,1-4H3,(H,17,19)/t12-/m0/s1 |
Clave InChI |
MXVZOXBUVIYHNH-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C[C@@H](C(=O)OC)N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734684.png)

![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734704.png)
![N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734705.png)
![2-[3-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11734712.png)
![[(4-ethoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734719.png)

![[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B11734735.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734744.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734749.png)

![2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol](/img/structure/B11734760.png)
